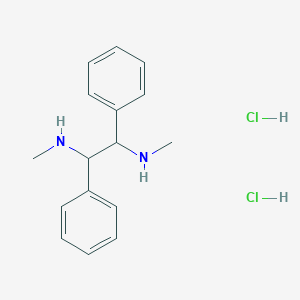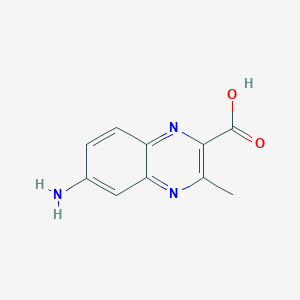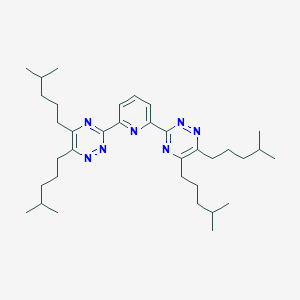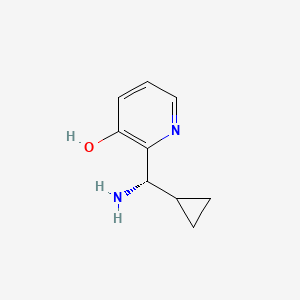
(R)-2-Methyl-4-(1-(methylamino)ethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ®-2-Methyl-4-(1-(methylamino)ethyl)phenol can be achieved through various methods. One common method involves the enzyme-catalyzed synthesis using alcohol dehydrogenase . This process is particularly suitable for producing phenylephrine due to its high stereoselectivity. Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant . This method is scalable and efficient, providing high yields without the need for chromatographic purification.
Analyse Chemischer Reaktionen
®-2-Methyl-4-(1-(methylamino)ethyl)phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with sodium hydroxide to form salts . It also participates in nucleophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles . Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various arylboronic acids . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-2-Methyl-4-(1-(methylamino)ethyl)phenol has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing other compounds . In biology and medicine, it is commonly used as a decongestant and vasoconstrictor . It is also used in eye drops to dilate the pupils and in nasal sprays to relieve congestion . Additionally, it has applications in the food industry as an antioxidant .
Wirkmechanismus
The mechanism of action of ®-2-Methyl-4-(1-(methylamino)ethyl)phenol involves its role as a selective agonist of the α1-adrenergic receptor . This receptor is one of the biological targets of the catecholamine hormones and neurotransmitters epinephrine and norepinephrine. By binding to this receptor, the compound mimics the effects of these neurotransmitters, leading to vasoconstriction and increased blood pressure .
Vergleich Mit ähnlichen Verbindungen
®-2-Methyl-4-(1-(methylamino)ethyl)phenol can be compared with other similar compounds such as epinephrine and norepinephrine. While all three compounds act on adrenergic receptors, phenylephrine is unique in its selectivity for the α1-adrenergic receptor . This selectivity makes it particularly useful as a decongestant and vasoconstrictor. Other similar compounds include phenylethanolamine and phenol, which share structural similarities but differ in their specific biological activities .
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
2-methyl-4-[(1R)-1-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(8(2)11-3)4-5-10(7)12/h4-6,8,11-12H,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
XWFNRIYSHIRWNL-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)[C@@H](C)NC)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


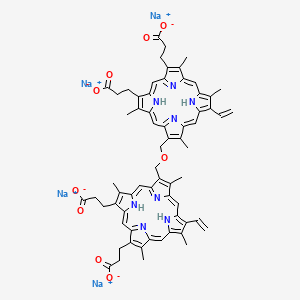
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)
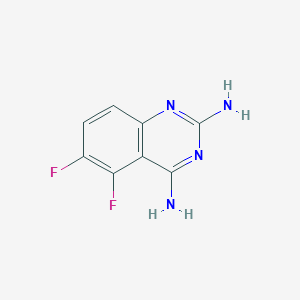
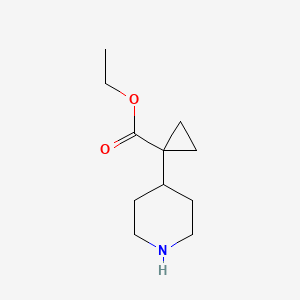
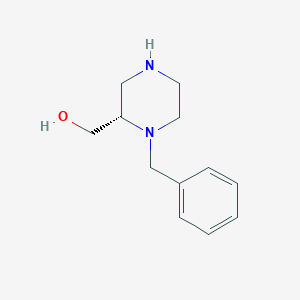
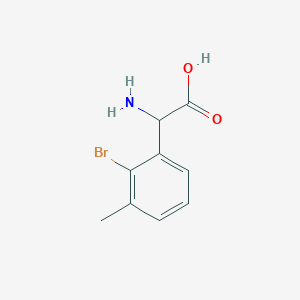
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
